1-(2-Phenethylvaleryl)urea
Description
1-(2-Phenethylvaleryl)urea is a synthetic urea derivative characterized by a phenethylvaleryl substituent attached to the urea backbone. Urea derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to their hydrogen-bonding capacity and structural versatility .
Properties
CAS No. |
6636-15-3 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-carbamoyl-2-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-6-12(13(17)16-14(15)18)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H3,15,16,17,18) |
InChI Key |
WUWVBSFPGZBYGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenethylvaleryl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2-phenethylamine with valeryl isocyanate in an organic solvent under controlled temperature conditions can yield 1-(2-Phenethylvaleryl)urea . Another method involves the use of carbamoyl chlorides, where 2-phenethylamine reacts with valeryl carbamoyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of 1-(2-Phenethylvaleryl)urea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenethylvaleryl)urea undergoes various chemical reactions, including:
Substitution: The urea group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(2-Phenethylvaleryl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenethylvaleryl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Structure : Features a pyrrole-carbonyl group and a methoxyphenyl substituent.
- Molecular Weight: Not explicitly stated, but inferred to be higher than simpler alkyl-substituted ureas due to aromatic and heterocyclic groups.
- Key Properties : Synthesized via condensation reactions, with applications in medicinal chemistry (e.g., kinase inhibition inferred from diaryl urea analogs) .
- Research Findings: Highlighted in Molbank (2023) as a novel compound, with characterization via NMR and mass spectrometry .
1-Ethyl-1-(2-methylphenyl)urea
- Structure : Ethyl and 2-methylphenyl substituents.
- Molecular Formula : C₁₀H₁₄N₂O; Molecular Weight: 178.23 g/mol .
- Key Properties :
- Applications : Laboratory chemical and intermediate in synthesis .
1-(2-Hydroxy-2-phenylethyl)urea
- Structure : Hydroxy-phenethyl group.
- Synthesis : Five literature routes identified, with optimized yields up to 95% .
- Applications: Potential use in agrochemicals or pharmaceuticals, inferred from urea’s role in hydrogen-bond-driven interactions .
Data Tables
Table 1. Structural and Functional Comparison of Urea Derivatives
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